N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide
Overview
Description
N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoline core, a piperazine ring, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the quinoline and piperazine intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the quinoline intermediate can be synthesized through a Friedländer reaction, while the piperazine derivative can be prepared via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with additional hydrogen atoms .
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(4-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
- 4-(4-fluorophenyl)-1-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one
- 2-(4-fluorophenyl)-1-(4-phenylpiperazin-1-yl)quinolin-4(1H)-one
Uniqueness
What sets N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide apart is its unique combination of functional groups and structural features. This uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN4O2/c29-23-12-9-21(10-13-23)19-30-27(34)20-35-25-8-4-5-22-11-14-26(31-28(22)25)33-17-15-32(16-18-33)24-6-2-1-3-7-24/h1-14H,15-20H2,(H,30,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHXMDRNKBMAPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NCC5=CC=C(C=C5)F)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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